Iron(III) chloride hexahydrate

Pigment synthesis Iron oxide nanoparticles Materials chemistry

FeCl₃·6H₂O is the mandatory precursor for akaganèite (β-FeOOH): forced hydrolysis at 50-110°C yields exclusively β-FeOOH (170-253 nm) with opaque yellow coloration, unlike nitrate salts that produce goethite/hematite. In water treatment, it achieves 51% TOC removal vs. 32% for alum-a 1.6× advantage-with broader effective pH range (3.5-7.0) and lower sludge volume. Unlike anhydrous FeCl₃, the hexahydrate eliminates hazardous exothermic HCl gas release while retaining full Lewis acidity for esterification (95% yield), Friedel-Crafts arylations, and Michael reactions. ACS reagent grade (≥98%) ensures batch-to-batch reproducibility across catalytic and materials synthesis applications.

Molecular Formula C27H24O8
Molecular Weight 476.481
CAS No. 10225-77-1
Cat. No. B592991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron(III) chloride hexahydrate
CAS10225-77-1
Molecular FormulaC27H24O8
Molecular Weight476.481
Structural Identifiers
SMILESO.O.O.O.O.O.Cl[Fe](Cl)Cl
InChIInChI=1S/3ClH.Fe.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3
InChIKeyBMICZGNBUCUNFZ-MTPWMDRRSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron(III) Chloride Hexahydrate CAS 10025-77-1: Procurement-Relevant Chemical Identity and Baseline Specifications


Iron(III) chloride hexahydrate (FeCl₃·6H₂O, CAS 10025-77-1) is a hydrated Lewis acid salt with the molecular weight 270.30 g/mol. It exists as yellow-brown crystalline lumps or chunks with a melting point of 37 °C and decomposes at 280–285 °C. ACS reagent grade material meets purity specifications of 97.0–102.0% . The compound is highly soluble in water (912–920 g/L at 20–25 °C) and also dissolves in polar organic solvents including ethanol, methanol, acetone, and diethyl ether [1]. In aqueous solution at concentrations below 1 mmol·dm⁻³, it exists predominantly as hydrated iron(III) and chloride ions, while at higher concentrations up to 1.0 mol·dm⁻³, the dominant species is the trans-[FeCl₂(H₂O)₄]⁺ complex [2].

Iron(III) Chloride Hexahydrate CAS 10025-77-1: Why Anhydrous, Nitrate, and Sulfate Analogs Cannot Be Interchanged


Iron(III) chloride hexahydrate is not functionally equivalent to anhydrous FeCl₃ or to alternative iron(III) salts such as the nitrate or sulfate hydrates. The hexahydrate form avoids the hazardous exothermic hydrolysis and HCl gas release associated with anhydrous FeCl₃ upon water contact [1], yet retains full Lewis acidity and catalytic activity. Compared to iron(III) nitrate nonahydrate, FeCl₃·6H₂O directs forced hydrolysis toward distinctly different iron oxide phases—akaganèite (β-FeOOH) versus goethite (α-FeOOH) and hematite (α-Fe₂O₃)—resulting in different pigment colors, particle sizes, and application-specific performance [2]. Relative to iron(III) sulfate, ferric chloride demonstrates superior coagulation efficiency for organic matter removal in water treatment [3]. The evidence below quantifies these differentiation points to inform compound selection based on experimental or process requirements.

Iron(III) Chloride Hexahydrate CAS 10025-77-1: Head-to-Head Comparative Evidence Against Key Analogs


Iron(III) Chloride Hexahydrate vs. Iron(III) Nitrate Nonahydrate: Divergent Iron Oxide Phases and Particle Sizes from Forced Hydrolysis

Forced hydrolysis of FeCl₃·6H₂O and Fe(NO₃)₃·9H₂O under identical conditions yields fundamentally different iron oxide phases and particle sizes. FeCl₃·6H₂O exclusively produces akaganèite (β-FeOOH) across all tested temperatures (50–110 °C), yielding opaque yellow tonalities with mean particle sizes of 196 nm (50 °C), 253 nm (70 °C), 235 nm (90 °C), and 170 nm (110 °C). In contrast, Fe(NO₃)₃·9H₂O produces goethite (α-FeOOH) at 60–70 °C (particle sizes 360 nm and 318 nm) and hematite (α-Fe₂O₃) at 90–110 °C (particle sizes 262 nm and 261 nm) with red tonalities [1]. In sol-gel synthesis, dried gels from FeCl₃·6H₂O exhibit smaller particle sizes (3.6 nm) compared to Fe(NO₃)₃·9H₂O (4.5 nm), and only FeCl₃·6H₂O forms a gel in the presence of surfactant [2].

Pigment synthesis Iron oxide nanoparticles Materials chemistry

Iron(III) Chloride Hexahydrate vs. Alum (Aluminum Sulfate): Superior TOC Removal in Enhanced Coagulation for Drinking Water Treatment

In bench-scale enhanced coagulation experiments conducted on eight synthetic water samples representing USEPA matrix conditions, ferric chloride (hexahydrate form) achieved a mean total organic carbon (TOC) removal efficiency of 51%, compared to only 32% for alum (aluminum sulfate) at equivalent coagulant doses [1]. The study further noted that ferric chloride produces less sludge volume than alum, reducing downstream disposal burden and operational cost [2].

Water treatment Coagulation Disinfection by-product precursors

Iron(III) Chloride Hexahydrate vs. Anhydrous FeCl₃: Avoidance of Exothermic Hydrolysis and HCl Gas Hazard During Handling

Anhydrous iron(III) chloride undergoes vigorous exothermic hydrolysis upon contact with water or atmospheric moisture, releasing hydrogen chloride gas. In contrast, FeCl₃·6H₂O is fully hydrated and does not liberate HCl upon dissolution, as the water of crystallization has already reacted with the FeCl₃ [1]. Both forms exhibit identical water solubility of 912–920 g/L at 20–25 °C [2], and both function as Lewis acid catalysts. The hexahydrate decomposes at 280–285 °C versus 316 °C for the anhydrous form [3].

Chemical safety Laboratory handling Industrial process safety

Iron(III) Chloride Hexahydrate vs. Iron(III) Sulfate Hydrate: Superior Coagulation Performance at Lower Doses in Water Treatment

Trivalent ferric chloride (FeCl₃) is documented to be more effective as a coagulant than the equivalent hydrated sulfate compound Fe₂(SO₄)₃·(H₂O)₈ [1]. While direct quantitative head-to-head data for the hydrated forms under identical conditions is limited, industrial practice and review literature consistently indicate that ferric chloride achieves equivalent or superior turbidity and color removal at lower molar doses due to higher charge density and broader effective pH range [2]. Ferric chloride functions effectively across pH 3.5–7.0, whereas aluminum-based coagulants are constrained to narrower pH windows [3].

Water treatment Coagulant selection Flocculation

Iron(III) Chloride Hexahydrate: Structurally Defined trans-[FeCl₂(H₂O)₄]⁺ Complex Dominance in Concentrated Aqueous Solution

EXAFS analysis of concentrated aqueous ferric chloride solutions (up to 1.0 mol·dm⁻³ Cl⁻ excess) conclusively identifies the trans-[FeCl₂(H₂O)₄]⁺ complex as the sole dominating species. Higher chloroferrate(III) species or dimeric [Fe₂Cl₆] complexes proposed in earlier literature were not observed under any studied conditions at room temperature [1]. This speciation differs fundamentally from iron(III) nitrate solutions, where [Fe(H₂O)₆]³⁺ predominates across all concentrations due to the non-coordinating nature of nitrate, and from iron(III) sulfate solutions, which exhibit more complex polynuclear species formation.

Speciation chemistry Coordination chemistry Aqueous solution behavior

Iron(III) Chloride Hexahydrate as a Versatile Lewis Acid Catalyst: Quantified Yields in Esterification and Friedel-Crafts Transformations

FeCl₃·6H₂O functions as an effective Lewis acid catalyst across multiple reaction classes. In solventless esterification of fatty acids, the catalyst achieves 95% yield after 24 hours at a substrate-to-catalyst ratio of 100:1 [1]. For regioselective arylations of α-amido sulfones via Friedel-Crafts alkylation, FeCl₃·6H₂O enables synthesis of unsymmetrical and bis-symmetrical triarylmethanes under mild conditions . In intramolecular Michael reactions, FeCl₃·6H₂O catalysis proceeds under mild, neutral conditions with high chemo- and stereoselectivity [2]. The compound is classified as a Greener Alternative Product under ACS Green Chemistry principles due to iron's low toxicity and abundance .

Organic synthesis Catalysis Green chemistry

Iron(III) Chloride Hexahydrate CAS 10025-77-1: Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of Akaganèite (β-FeOOH) Pigments and Nanoparticles with Controlled Yellow Tonalities

Procure FeCl₃·6H₂O (not Fe(NO₃)₃·9H₂O) when the target iron oxide phase is akaganèite (β-FeOOH). As demonstrated by Hernández et al. (2015), forced hydrolysis of FeCl₃·6H₂O at 50–110 °C yields exclusively akaganèite with opaque yellow coloration and tunable particle sizes (170–253 nm). The nitrate analog under identical conditions produces goethite or hematite with different colors and larger particle sizes [1]. This phase specificity makes FeCl₃·6H₂O the mandatory precursor for applications requiring akaganèite's distinctive tunnel structure and surface chemistry, including ion-exchange materials, catalyst supports, and yellow inorganic pigments for paints and ceramics.

Enhanced Coagulation for TOC and DBP Precursor Removal in Drinking Water Treatment

Select FeCl₃·6H₂O over alum (aluminum sulfate) for drinking water treatment facilities targeting disinfection by-product (DBP) precursor removal. Direct comparative data show 51% mean TOC removal for ferric chloride versus 32% for alum at equivalent doses, a 1.6× performance advantage [1]. Additional operational benefits include lower sludge production volume and broader effective pH range (3.5–7.0) compared to alum (4.5–6.0) [2]. These factors translate to reduced chemical consumption, lower sludge disposal costs, and enhanced regulatory compliance for surface water treatment plants.

Lewis Acid Catalysis in Aqueous or Protic Solvent Systems Requiring Simplified Handling

Choose FeCl₃·6H₂O over anhydrous FeCl₃ when Lewis acid catalysis is required in aqueous or protic solvent media. The hexahydrate eliminates the hazardous exothermic HCl gas release associated with anhydrous FeCl₃ upon water contact [1], reducing fume hood requirements and PPE costs while maintaining identical Lewis acidity and catalytic function. Validated applications include esterification of fatty acids (95% yield under solventless conditions), regioselective Friedel-Crafts arylations, and intramolecular Michael reactions with high chemo- and stereoselectivity [2][3]. The compound's ACS reagent grade with 97.0–102.0% purity ensures reproducible catalytic performance across batches .

Preparation of Structurally Defined Aqueous Iron(III) Solutions for Coordination Chemistry Studies

Use FeCl₃·6H₂O as the precursor when preparing concentrated aqueous iron(III) solutions for speciation-sensitive applications. EXAFS studies confirm that at concentrations up to 1.0 mol·dm⁻³ with excess chloride, the dominant species is exclusively the mononuclear trans-[FeCl₂(H₂O)₄]⁺ complex—no higher chloroferrate(III) species or dimers form at room temperature [1]. This predictable speciation, with Fe–Cl and Fe–O bond distances of 2.296 Å and 2.070 Å respectively, enables reproducible coordination chemistry for homogeneous catalysis, etching bath optimization, and materials precursor formulation. Alternative iron(III) salts (nitrate, sulfate) yield fundamentally different speciation profiles unsuitable for chloride-dependent coordination applications.

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